{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid is a key intermediate in the synthesis of Raltegravir. Raltegravir (Isentress) is a small molecule HIV integrase strand-transfer inhibitor approved for the treatment of HIV infection. This compound represents a crucial building block in the development of novel antiretroviral therapies.
The synthesis of {[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid involves a multi-step process. One method involves the debenzylation of benzyl(2-{4-[(4-fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate. This specific debenzylation reaction can be achieved through various chemical transformations.
The mechanism of action of {[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid is directly related to its role as an intermediate in Raltegravir synthesis. While this specific compound may not have intrinsic biological activity, its structural features are crucial for the final pharmacological activity of Raltegravir.
The primary application of {[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid lies in its utilization as a crucial building block in the synthesis of Raltegravir. This application highlights its significance in the development of antiretroviral therapies targeting HIV integrase.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4